NOP Receptor Affinity and Opioid Receptor Selectivity: (S)-MCOPPB vs. SCH 221510, Ro 64-6198, AT-403, NNC 63-0532
MCOPPB exhibits a pKi of 10.07 ± 0.01 at the human NOP receptor, corresponding to a Ki of 0.085 nM. This affinity is 3.5‑fold higher than the Ki of SCH 221510 (0.3 nM) and 86‑fold higher than that of NNC 63‑0532 (Ki = 7.3 nM) [1][2][3]. More critically, MCOPPB demonstrates 12‑fold selectivity over the μ‑opioid receptor, 270‑fold over κ, and >1000‑fold over δ [1]. In contrast, SCH 221510 provides only >50‑fold selectivity over the classical opioid receptors, and Ro 64‑6198 (pKi 9.41, Ki 0.389 nM) shows >100‑fold selectivity [4]. The exceptionally low δ‑receptor cross‑reactivity of MCOPPB (>1000‑fold) is a distinguishing feature that reduces off‑target signaling in assays requiring strict NOP‑pathway isolation.
| Evidence Dimension | NOP receptor binding affinity (pKi / Ki) |
|---|---|
| Target Compound Data | pKi = 10.07 ± 0.01 (Ki ≈ 0.085 nM) [1] |
| Comparator Or Baseline | SCH 221510: Ki = 0.3 nM [2]; Ro 64-6198: pKi = 9.41, Ki = 0.389 nM ; AT-403: pKi = 8.96, Ki = 1.1 nM [5]; NNC 63-0532: Ki = 7.3 nM [3] |
| Quantified Difference | 3.5‑fold higher affinity than SCH 221510; 86‑fold higher than NNC 63‑0532 |
| Conditions | Human NOP receptor expressed in HEK293 cells / CHO cell membranes; [³⁵S]GTPγS binding / radioligand displacement assays |
Why This Matters
Higher affinity and >1000‑fold δ‑selectivity enable experiments at lower compound concentrations with minimal confounding opioid‑receptor crosstalk, critical for target‑validation studies in pain and addiction neurobiology.
- [1] Hirao A, et al. Pharmacological characterization of the newly synthesized nociceptin/orphanin FQ-receptor agonist 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole as an anxiolytic agent. J Pharmacol Sci. 2008;106(3):361-8. View Source
- [2] Varty GB, et al. The anxiolytic-like effects of the novel, orally active nociceptin opioid receptor agonist 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (SCH 221510). J Pharmacol Exp Ther. 2008;326(2):672-82. View Source
- [3] Stewart M, et al. Synthesis and evaluation of [¹¹C]NNC 63-0532, a radiolabeled agonist for the Nociceptin/Orphanin FQ receptor. J Nucl Med. 2014;55(Suppl 1):1111. View Source
- [4] McLeod RL, et al. Antitussive profile of the NOP agonist Ro-64-6198 in the guinea pig. Pharmacology. 2004;71(3):143-9. View Source
- [5] Ferrari F, et al. In vitro pharmacological characterization of a novel unbiased NOP receptor-selective nonpeptide agonist AT-403. Pharmacol Res Perspect. 2017;5(4):e00333. View Source
